molecular formula C16H15NO B6341736 4-Phenoxy-2-phenylbutanenitrile CAS No. 82954-07-2

4-Phenoxy-2-phenylbutanenitrile

Cat. No.: B6341736
CAS No.: 82954-07-2
M. Wt: 237.30 g/mol
InChI Key: QJJZLFAFXJTMPJ-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenylbutanenitrile is a white crystalline compound that belongs to the category of organic nitriles. It has the molecular formula C18H15NO and a molar mass of 261.31 g/mol.

Mechanism of Action

Mode of Action

This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2-phenylbutanenitrile typically involves the reaction of phenylacetonitrile with phenol derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of phenylacetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous processes to ensure high yield and purity. The process often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2-phenylbutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

    Reduction: Formation of 4-phenoxy-2-phenylbutylamine.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

4-Phenoxy-2-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanenitrile: Similar structure but lacks the phenoxy group.

    2-Phenylbutanenitrile: Similar structure but with different positioning of the phenyl group.

    4-Phenoxybenzonitrile: Similar structure but lacks the butane chain.

Uniqueness

4-Phenoxy-2-phenylbutanenitrile is unique due to the presence of both phenyl and phenoxy groups attached to the butanenitrile backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-phenoxy-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-13-15(14-7-3-1-4-8-14)11-12-18-16-9-5-2-6-10-16/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZLFAFXJTMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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